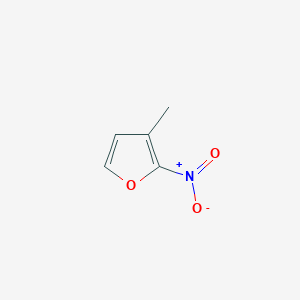

3-Methyl-2-nitrofuran

描述

3-Methyl-2-nitrofuran is a heterocyclic aromatic compound comprising a furan ring substituted with a methyl group at the 3-position and a nitro group at the 2-position. The nitro group’s electron-withdrawing nature and the methyl group’s steric effects likely influence its reactivity, stability, and spectroscopic characteristics.

属性

IUPAC Name |

3-methyl-2-nitrofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVEBQLYBLXZPNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90533357 | |

| Record name | 3-Methyl-2-nitrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90533357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38829-39-9 | |

| Record name | 3-Methyl-2-nitrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90533357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nitration of 3-Methylfuran Derivatives

The primary synthetic route to 3-methyl-2-nitrofuran involves the nitration of 3-methyl-substituted furan compounds. The nitration typically introduces the nitro group selectively at the 2-position of the furan ring.

Key insights from Sasaki (1955) study:

- The decarboxy-nitrosubstitution reaction is an effective method for preparing α-substituted furan derivatives, including nitrofuran compounds.

- Nitration of 3-methylfuran derivatives can be performed using mixtures of nitric acid and acetic anhydride or fuming nitric acid under controlled temperature conditions.

- The reaction proceeds via two types of nitration: usual nitration (type i) and desulfoxy-nitrosubstitution (D-N reaction, type ii). The latter offers better yields and simpler procedures for nitro substitution on furan rings bearing nucleophilic substituents like methyl groups.

- Vacuum distillation is employed to separate nitrofuran products from nitroacetylfuran by-products after nitration.

Table 1: Preparation of 5-nitro-2-R-substituted furan (Excerpt from Sasaki, 1955)

| Experiment No. | Substituent (R) | Reaction Type | Product Type |

|---|---|---|---|

| III | CH3 | Mononitro | This compound |

The nitration of acetylfuran-carboxylic acid under various conditions demonstrated the feasibility of the D-N reaction, especially for methyl-substituted furans, leading to this compound derivatives.

Esterification-Nitration-Recrystallization Route

A modern industrially relevant method involves a multi-step process starting from 3-methylbenzoic acid, which is converted to its methyl ester, nitrated, and then hydrolyzed back to the acid form. Although this method targets 3-methyl-2-nitrobenzoic acid, the nitration principles and conditions are applicable to furan derivatives as well, providing insights into selective nitration techniques.

- Esterification: 3-methylbenzoic acid is esterified with methanol in the presence of concentrated sulfuric acid under reflux for 2–3 hours, yielding methyl 3-methylbenzoate with high purity and yield (up to 96% yield, 98.6% purity).

- Nitration: The methyl ester undergoes nitration using a mixture of 65% nitric acid and acetic anhydride under ice bath conditions. The nitration temperature is controlled between -10°C and 30°C to favor the formation of the 2-nitro isomer.

- Recrystallization: The nitrated product mixture, containing both 3-methyl-2-nitro and 3-methyl-4-nitro isomers, is purified by recrystallization using absolute ethanol or other suitable solvents to isolate the desired 3-methyl-2-nitro compound.

- Hydrolysis: The ester group is hydrolyzed to regenerate the acid form if required.

Table 2: Summary of Esterification and Nitration Yields

| Step | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Esterification | Methanol, H2SO4, reflux 2-3 h | 72–96 | 96.9–98.6 | High selectivity for methyl ester |

| Nitration | HNO3 + Ac2O, 0 to 30°C, 0.5–3 h | 93–98 | - | Mixture of 2-nitro and 4-nitro isomers |

| Recrystallization | Absolute ethanol or similar solvents | - | - | Enriches 3-methyl-2-nitro isomer |

This method emphasizes the importance of temperature control and reagent ratios to maximize selectivity for the 2-nitro isomer and minimize by-products.

Theoretical and Mechanistic Insights on Nitration and Substitution

Computational studies using Density Functional Theory (DFT) shed light on the electronic and mechanistic aspects of nitrofuran formation, particularly the regioselectivity of nitration on methyl-substituted furans.

- 3-Nitrofuran acts as an electrophilic dienophile in Diels-Alder reactions, indicating the electron-withdrawing effect of the nitro group at position 2.

- The nitro group influences the regioselectivity and reactivity of the furan ring, favoring substitution at the 2-position adjacent to the methyl group.

- The elimination of the nitro group post-cycloaddition is irreversible, favoring aromatic product formation.

- Transition state analyses reveal asynchronous bond formation and energy barriers that support the preferential formation of the 3-methyl-2-nitro isomer over other positional isomers.

These theoretical findings support the experimental observations of selective nitration and substitution on 3-methylfurans.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions: 3-Methyl-2-nitrofuran undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The furan ring can be oxidized to form corresponding carbonyl compounds.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of 3-methyl-2-furancarboxylic acid.

Reduction: Formation of 3-methyl-2-aminofuran.

Substitution: Formation of various substituted furans depending on the nucleophile used.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its antibacterial properties and potential use in developing new antibiotics.

Medicine: Explored for its potential as an antimicrobial agent in treating infections.

Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.

作用机制

The mechanism of action of 3-Methyl-2-nitrofuran involves the reduction of the nitro group to reactive intermediates that can interact with bacterial enzymes. These intermediates inhibit essential cellular processes such as DNA, RNA, and protein synthesis, leading to bacterial cell death. The compound targets multiple pathways, making it less prone to resistance development .

相似化合物的比较

Structural and Functional Group Comparisons

The following table highlights key structural differences between 3-Methyl-2-nitrofuran and related compounds:

Notes:

- Furan vs. Thiophene : The oxygen atom in furan increases ring polarity compared to sulfur in thiophene, affecting solubility and electronic properties .

- Benzene Derivatives : Nitro-substituted benzene compounds (e.g., 2-Methyl-2-(3-nitrophenyl)) lack the heterocyclic oxygen of furan, reducing resonance stabilization but enhancing thermal stability .

Spectroscopic Characterization

Data from analogous compounds provide insights into expected spectral features:

Infrared (IR) Spectroscopy:

- Nitro Group : Strong asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) in nitroaromatic compounds .

- Methyl Group : C-H stretching (~2850–2960 cm⁻¹) and bending (~1375 cm⁻¹) .

Nuclear Magnetic Resonance (¹H NMR):

- Furan/Thiophene Protons : Deshielded aromatic protons (δ 6.5–8.5 ppm) due to electron-withdrawing nitro groups .

- Methyl Groups : Singlets at δ 2.1–2.5 ppm in nitro-substituted compounds .

Reactivity and Stability

- Electrophilic Substitution : The nitro group deactivates the furan ring, directing further substitutions to less electron-deficient positions. This contrasts with benzene derivatives, where nitro groups meta-direct .

- Reduction : Nitro groups in furans are more readily reduced than in benzene derivatives due to the heterocycle’s lower aromatic stabilization .

- Acid-Base Behavior: Unlike 3-(Hydroxymethyl)-2-nitrophenol (pKa ~8–10 for phenolic -OH), this compound lacks acidic protons, limiting hydrogen-bonding interactions .

生物活性

3-Methyl-2-nitrofuran is a compound belonging to the nitrofuran class, which has garnered attention due to its potential biological activities, particularly in antimicrobial and antiparasitic applications. This article synthesizes diverse research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by a furan ring substituted with a methyl group and a nitro group. Its chemical structure can be represented as:

This structure plays a crucial role in its biological activity, influencing lipophilicity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to generate reactive intermediates upon reduction. These intermediates can interact with various cellular components, leading to:

- DNA Damage : The reduced forms of nitrofurans can bind to DNA, inhibiting replication and transcription processes.

- Inhibition of Enzymatic Activity : Key enzymes such as DNA polymerase and topoisomerase are targeted, disrupting essential cellular functions.

- Protein Synthesis Inhibition : The compound may interfere with ribosomal function, affecting mRNA translation by disrupting codon–anticodon interactions .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound against a range of pathogenic bacteria.

Efficacy Against Bacteria

The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MIC) for various strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.8 | DNA binding and disruption of protein synthesis |

| Bacillus subtilis | 1.0 | Inhibition of topoisomerase |

| Escherichia coli | 62.5 | Interference with mRNA translation |

| Neisseria gonorrhoeae | 1.5 | Reactive intermediates damaging DNA |

These findings indicate that this compound is comparable in efficacy to conventional antibiotics like nitrofurantoin, particularly against multidrug-resistant strains .

Case Studies

A systematic review evaluated the antibacterial properties of nitrofuran derivatives, including this compound. The review concluded that these compounds could serve as promising candidates for drug development due to their potent activity against pathogenic microorganisms .

In another study focusing on the synthesis of new derivatives, researchers found that modifications to the nitrofuran structure significantly enhanced antibacterial activity, suggesting that structural optimization could lead to more effective therapeutic agents .

Cytotoxicity and Safety Profile

While investigating the cytotoxic effects of this compound, it was observed that at therapeutic concentrations, the compound exhibited low cytotoxicity towards human cell lines. This safety profile is crucial for its potential use in clinical settings .

常见问题

Q. Q1. What are the optimal synthetic routes for 3-Methyl-2-nitrofuran, and how can purity be validated?

Methodological Answer:

- Synthesis : A modified Friedel-Crafts nitration or heterocyclic functionalization can be employed. For example, analogous nitro-substituted furans (e.g., 2-nitrophenyl derivatives) are synthesized via thiol-mediated cyclization followed by crystallization from hexane or chloroform .

- Purity Validation : Use HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm for purity assessment. Confirm structural integrity via -NMR (nuclear magnetic resonance) to detect aromatic protons and nitro group environments, and IR spectroscopy to identify the nitro (NO) stretch (~1520 cm) .

Basic Research: Spectral Data Interpretation

Q. Q2. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer:

- Step 1 : Cross-reference with computational chemistry tools (e.g., DFT calculations) to predict chemical shifts and compare with experimental -NMR results.

- Step 2 : Analyze coupling constants in aromatic regions to distinguish between positional isomers (e.g., 2- vs. 3-nitro substituents).

- Step 3 : Validate using high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and rule out impurities .

Advanced Research: Stability and Degradation Pathways

Q. Q3. What methodologies are recommended for assessing the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design :

- Prepare buffered solutions (pH 1–12) and incubate the compound at 25°C, 40°C, and 60°C.

- Monitor degradation kinetics using LC-MS (Liquid Chromatography-Mass Spectrometry) to identify byproducts (e.g., nitro-reduction products or ring-opening intermediates).

- Apply Arrhenius equation to predict shelf-life under standard storage conditions.

- Regulatory Considerations : Align with FDA/EMA guidelines for nitrosamine risk assessment, particularly if nitro groups pose mutagenicity concerns .

Advanced Research: Toxicity Profiling

Q. Q4. How can researchers design in vitro assays to evaluate the cytotoxicity of this compound?

Methodological Answer:

- Cell Lines : Use HepG2 (liver) or HEK293 (kidney) cells for organ-specific toxicity screening.

- Assay Protocol :

- Expose cells to 0.1–100 µM concentrations for 24–72 hours.

- Measure viability via MTT assay and apoptosis via flow cytometry (Annexin V/PI staining).

- Compare IC values with structurally similar nitroaromatics (e.g., nitrofurantoin) to contextualize toxicity .

- Follow-Up : Conduct Ames tests to assess mutagenic potential, especially for nitro group reactivity .

Advanced Research: Application in Drug Discovery

Q. Q5. What strategies can be used to explore this compound as a pharmacophore in antimicrobial agents?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Synthesize derivatives with substituents at the methyl or nitro positions (e.g., halogenation or hydroxylation).

- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution for MIC (Minimum Inhibitory Concentration) determination.

- Mechanistic Studies : Perform molecular docking with bacterial enzymes (e.g., dihydrofolate reductase) to predict binding affinity. Validate with enzyme inhibition assays .

Data Contradiction Analysis

Q. Q6. How should researchers address discrepancies in reported bioactivity data for this compound analogs?

Methodological Answer:

- Root Cause Analysis :

- Compare experimental conditions (e.g., solvent polarity in assays, cell line variability).

- Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Apply meta-analysis tools to quantify heterogeneity across datasets.

- Reporting Standards : Follow Medicinal Chemistry Research guidelines for detailed experimental documentation, including reagent sources, statistical methods, and negative controls .

Advanced Analytical Challenges

Q. Q7. What advanced techniques are recommended for detecting trace impurities in this compound batches?

Methodological Answer:

- Techniques :

- GC-MS Headspace Analysis : Detect volatile degradation products (e.g., nitrosamines).

- ICP-MS (Inductively Coupled Plasma-MS) : Screen for heavy metal catalysts (e.g., Pd from synthetic steps).

- Validation : Use pharmacopeial standards (USP/EP) for method calibration and ensure LOD (Limit of Detection) ≤ 1 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。